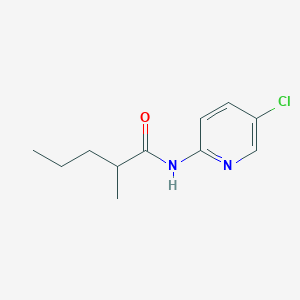

N-(5-chloropyridin-2-yl)-2-methylpentanamide

CAS No.:

Cat. No.: VC10497260

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClN2O |

|---|---|

| Molecular Weight | 226.70 g/mol |

| IUPAC Name | N-(5-chloropyridin-2-yl)-2-methylpentanamide |

| Standard InChI | InChI=1S/C11H15ClN2O/c1-3-4-8(2)11(15)14-10-6-5-9(12)7-13-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) |

| Standard InChI Key | MTIWLQRIJYZNBV-UHFFFAOYSA-N |

| SMILES | CCCC(C)C(=O)NC1=NC=C(C=C1)Cl |

| Canonical SMILES | CCCC(C)C(=O)NC1=NC=C(C=C1)Cl |

Introduction

Synthesis Methods

The synthesis of N-(5-chloropyridin-2-yl)-2-methylpentanamide typically involves a condensation reaction between 5-chloropyridin-2-amine and 2-methylpentanoic acid. This reaction can be facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

Synthesis Steps:

-

Preparation of Reactants: Ensure that 5-chloropyridin-2-amine and 2-methylpentanoic acid are pure and dry.

-

Reaction Setup: Combine the amine and acid in a suitable solvent (e.g., dichloromethane) with a coupling agent and base.

-

Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures for several hours.

-

Purification: Isolate the product through filtration and wash with cold solvent.

Potential Applications

While specific applications of N-(5-chloropyridin-2-yl)-2-methylpentanamide are not well-documented, compounds with similar structures have been explored for their biological activities, including antimicrobial and anti-inflammatory properties. The presence of a pyridine ring and an amide linkage suggests potential for interaction with biological targets.

Research Findings and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume